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Compound of Interest |

1-Amino-6-nitroindan
Compound Name:
hydrochloride
CAS No.: 185230-66-4
Cat. No.: B066678
\ J

Executive Summary & Compound Profile

1-Amino-6-nitroindan hydrochloride (CAS: Available as free base 123951-87-7 or HCI salt
variants) is a bicyclic aromatic amine. Its structural rigidity, combined with the electron-
withdrawing nitro group, makes it a valuable scaffold for structure-activity relationship (SAR)
studies in neuroprotective drugs.

IUPAC Name: 6-nitro-2,3-dihydro-1H-inden-1-amine hydrochloride

Molecular Formula: CoH10N202 - HCI

Molecular Weight: 178.19 (Free Base) / 214.65 (HCI Salt)

Appearance: Typically a pale yellow to off-white crystalline solid.

Solubility: Soluble in water, DMSO, methanol; sparingly soluble in dichloromethane (free
base is soluble in DCM).

Structural Analysis & Regiochemistry
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The critical challenge in characterizing this compound is distinguishing the 6-nitro isomer from
the potential 4-nitro and 5-nitro regioisomers formed during nitration.

The Indan Core Numbering Logic
o Position 1: Amine (-NHz[1][2][3]-HCI).

o Positions 2, 3: Aliphatic methylene bridge.

e Positions 4, 5, 6, 7: Aromatic ring.

e 6-Nitro Substitution: The nitro group is at position 6.[1] This places it:
o Meta to the alkyl bridge at position 4.
o Ortho to the proton at position 5.

o Ortho to the proton at position 7.

Spectroscopic Data: The "Fingerprint" Verification
A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-de (preferred for salts) or D20.

1H NMR (400 MHz, DMSO-de) — Diagnostic Signals:
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13C NMR (100 MHz, DMSO-de) — Key Shifts:
e Carbonyl/Nitro Carbons: ~148.0 ppm (C-NO2).
e Aromatic CH: ~125.0 (C7), ~121.0 (C5), ~126.0 (CA4).

« Aliphatic: ~55.0 (C1-N), ~30.0 (C3), ~29.0 (C2).
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Expert Insight: In the 6-nitro isomer, the aromatic proton pattern is d (H4), dd (H5), d/s (H7).

e [fyou see a triplet (t) and two doublets (d), you likely have the 4-nitro isomer (Symmetry in

coupling).

e |fyou see a singlet (s) and two doublets (d) with different shifts, confirm the coupling

constants to distinguish 5-nitro from 6-nitro.

B. Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR.

Wavenumber (cm~?) Functional Group Description

Broad, strong band

characteristic of Ammonium

2800 — 3200 N-H Stretch
salt (NHs™*). Overlaps C-H
stretches.
] Strong, sharp band. Critical for
1520 — 1540 NO2z Asymmetric o o
confirming nitration.
) Strong, sharp band. Paired
1340 — 1360 NO2 Symmetric ]
with the 1530 band.
1600, 1480 C=C Aromatic Ring skeletal vibrations.
Out-of-plane bending,
730 — 750 C-H Bending indicative of substitution

pattern.

C. Mass Spectrometry (MS)
Method: ESI-MS (Positive Mode) or GC-MS (requires free base).
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e Molecular lon [M+H]*:m/z 179.1 (Base Peak in ESI).

e Fragment lons (GC-MS/EI):
o m/z 178 [M]* (Molecular ion of free base).
o m/z 161 [M — NHs]* (Loss of ammonia, typical for amines).
o m/z 132 [M — NO2z]* (Loss of nitro group).

o m/z 115-117 [Indan core fragments].

Experimental Protocols
Protocol A: Preparation for NMR Analysis (Salt vs. Free Base)

Direct analysis of the HCI salt is recommended to prevent oxidation.
e Weigh 5-10 mg of 1-Amino-6-nitroindan HCI.

 Dissolve in 0.6 mL DMSO-de. (Avoid CDCls as the salt is insoluble; avoid D20 if looking for

exchangeable NH protons).

 Critical Step: If resolution of the aromatic multiplets is poor, add 1 drop of D20 to the DMSO
tube to exchange the NHs* protons, which eliminates N-H coupling and sharpens the C1-H

signal.

Protocol B: Regioisomer Verification Workflow

The following Graphviz diagram outlines the logic for confirming the 6-nitro isomer against

common impurities.
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Start: Analyze 1H NMR

(Aromatic Region 7.0 - 8.5 ppm)

Count Aromatic Protons

3 Protons Found

Analyze Coupling Pattern

Ortho + Meta Coupling Ortho + Singlet High Symmetry/Vicinal

Pattern: d (H6) + d (H7) + s (H4) Pattern: t (H6) + d (H5) + d (H7)
(H4 is isolated singlet) (Vicinal coupling dominant)
LIKELY: 5-Nitro Isomer LIKELY: 4-Nitro Isomer

Pattern: d (H4) + dd (H5) + d/s (H7)

CONFIRMED: 6-Nitro Isomer

Click to download full resolution via product page

Caption: Logic flow for distinguishing 6-nitroindan-1-amine from its regioisomers using 1H NMR
coupling constants.

Synthesis & Impurity Context

Understanding the synthesis helps anticipate impurities in the spectra.
¢ Route: Nitration of N-acetyl-1-aminoindan — Hydrolysis — HCI| Salt formation.
o Common Impurities:

o 4-Nitro isomer: Often ~10-15% in the crude nitration mix. Must be removed by
crystallization.
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o Dinitro species: If nitration is too aggressive (look for m/z 223 in MS).

o Acetamide: If hydrolysis is incomplete (Singlet at ~1.9 ppm in NMR).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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